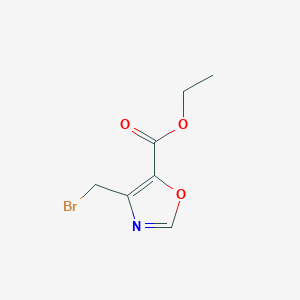

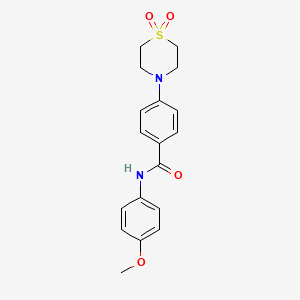

![molecular formula C10H9Cl2NO3 B2863119 Methyl 2-chloro-5-[(chloroacetyl)amino]benzoate CAS No. 1155895-97-8](/img/structure/B2863119.png)

Methyl 2-chloro-5-[(chloroacetyl)amino]benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-chloro-5-[(chloroacetyl)amino]benzoate, also known as Meclofenoxate, is a nootropic drug that is used to enhance cognitive function. It was first synthesized in the 1960s and has since been studied extensively for its potential benefits.

Scientific Research Applications

Synthesis of Reactive Polymers

Methyl 2-chloro-5-[(chloroacetyl)amino]benzoate: can be used as a precursor for the synthesis of reactive polymers. These polymers are characterized by their cross-linked, bead-structured resins containing chemically reactive functional groups. They are utilized as polymeric reagents or polymer supports in biochemical and chemical applications .

Creation of Functional (Meth)Acrylates

This compound serves as a general reactive group precursor for the creation of functional (meth)acrylates. These are essential in the production of polymers with specific chemical, physicochemical, or biochemical functions. The synthesis involves either the functionalization of a non-functional polymer or the binding of a reactive side group to a monomer followed by polymerization .

Drug Development

In the pharmaceutical industry, Methyl 2-chloro-5-[(chloroacetyl)amino]benzoate is a valuable intermediate for the synthesis of 2-aminothiazole-based compounds. These compounds have shown promise in drug development due to their anticancer, antioxidant, antimicrobial, and anti-inflammatory properties .

Organic Nonlinear Optical Materials

The compound is also significant in the field of organic nonlinear optical (NLO) materials. It can be used to synthesize molecules with high second-order hyperpolarizability, which are crucial for the advancement of optoelectronic devices .

Chemical Modification of Polymers

Methyl 2-chloro-5-[(chloroacetyl)amino]benzoate: can be employed in the chemical modification of polymers to introduce reactive groups that cannot be incorporated through direct polymerization. This method is used to prepare polymers with planned pendant reactive groups .

Synthesis of Heterocyclic Compounds

The compound plays a role in the synthesis of heterocyclic compounds containing nitrogen and sulfur, which are widely used in various therapeutic applications. It acts as a building block for creating diverse molecular structures with significant pharmacological potential .

Material Science Research

In material science, this compound can contribute to the development of new materials with specific desired properties. Its reactive nature allows for the creation of novel composites and materials with enhanced characteristics for industrial applications .

properties

IUPAC Name |

methyl 2-chloro-5-[(2-chloroacetyl)amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Cl2NO3/c1-16-10(15)7-4-6(2-3-8(7)12)13-9(14)5-11/h2-4H,5H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGMGPQRXXMLXPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)NC(=O)CCl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-chloro-5-[(chloroacetyl)amino]benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

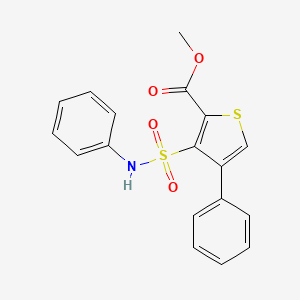

![Dimethyl 2-oxo-7-thiophen-2-yl-3,7-dihydrothiopyrano[2,3-d][1,3]thiazole-5,6-dicarboxylate](/img/structure/B2863036.png)

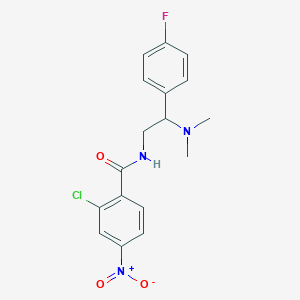

![2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2863042.png)

![(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(6-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-3-yl)methanone](/img/structure/B2863044.png)

![2-{[6-(hydroxymethyl)-2-(4-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}-N-(3-methylphenyl)acetamide](/img/structure/B2863047.png)

![1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2863048.png)

![1-[2-(2-Methoxyphenoxy)ethyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2863049.png)

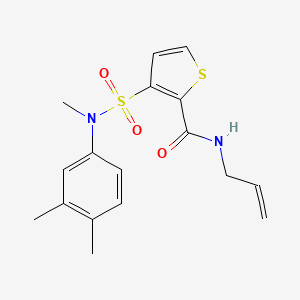

![N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2863050.png)

![2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2863055.png)

![(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)thiourea](/img/structure/B2863056.png)